

Z-Yvad-fmk: A Comprehensive Technical Guide to its Structural and Functional Analysis

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Compound of Interest

Compound Name: Z-Yvad-fmk

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Introduction

Z-Yvad-fmk (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-[O-Methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a critical tool in the study of apoptosis, inflammation, and other cellular processes mediated by caspases. This guide provides an in-depth analysis of the structural and functional characteristics of **Z-Yvad-fmk**, detailed experimental protocols for its use, and a visual representation of the key signaling pathways it modulates.

Structural and Chemical Properties

Z-Yvad-fmk is a synthetic peptide derivative designed to mimic the consensus cleavage site of caspases. The benzyloxycarbonyl (Z) group enhances its cell permeability, while the fluoromethylketone (fmk) moiety allows for irreversible binding to the catalytic site of caspases.

[\[1\]](#)[\[2\]](#)

Property	Value
Synonyms	Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]-fluoromethylketone
Chemical Formula	C ₂₂ H ₃₀ FN ₃ O ₇
Molecular Weight	467.5 g/mol
Purity	≥ 95% (UHPLC)
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM)
Appearance	White solid
Storage	Store at -20°C

Functional Analysis: Mechanism of Action and Specificity

Z-Yvad-fmk functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play central roles in apoptosis and inflammation.^[1] It irreversibly binds to the catalytic site of these enzymes, thereby blocking their proteolytic activity.^{[1][2]}

While often termed a "pan-caspase" inhibitor, **Z-Yvad-fmk** exhibits differential potency towards various caspases. It is a potent inhibitor of human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.^[1] It also effectively inhibits murine caspases, including caspase-1, -3, and -11 (the murine ortholog of human caspase-4 and -5).^[1]

The inhibitory activity of **Z-Yvad-fmk** is crucial for dissecting the roles of caspases in various cellular pathways. By preventing caspase activation, **Z-Yvad-fmk** can block the execution phase of apoptosis, inhibit the maturation of pro-inflammatory cytokines like IL-1 β and IL-18, and modulate other caspase-dependent processes.

Quantitative Inhibition Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of Z-VAD-fmk against various caspases. It is important to note that these values can vary depending on the specific assay conditions and enzyme source.

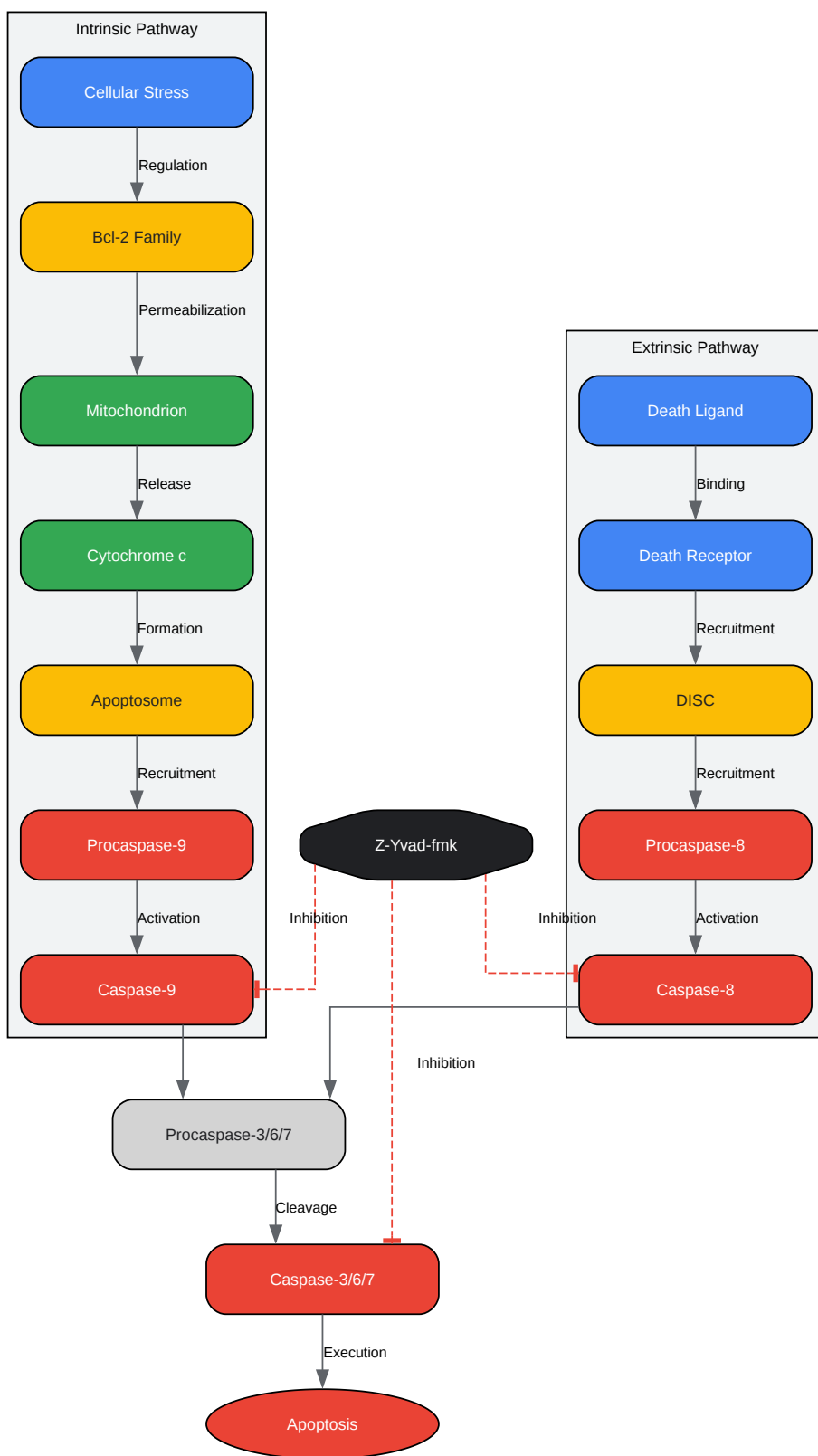
Caspase Target	Reported IC50 Values
Caspase-1	In the nanomolar range[3]
Caspase-3	In the low to mid-nanomolar range[3]
Caspase-4	Weakly inhibited[3]
Caspase-5	Efficiently blocked[3]
Caspase-6	Weakly inhibited[3]
Caspase-7	Weakly inhibited[3]
Caspase-8	In the low nanomolar range[3]
Caspase-10	In the low micromolar range[3]
Murine Caspase-11	Weakly inhibited[3]

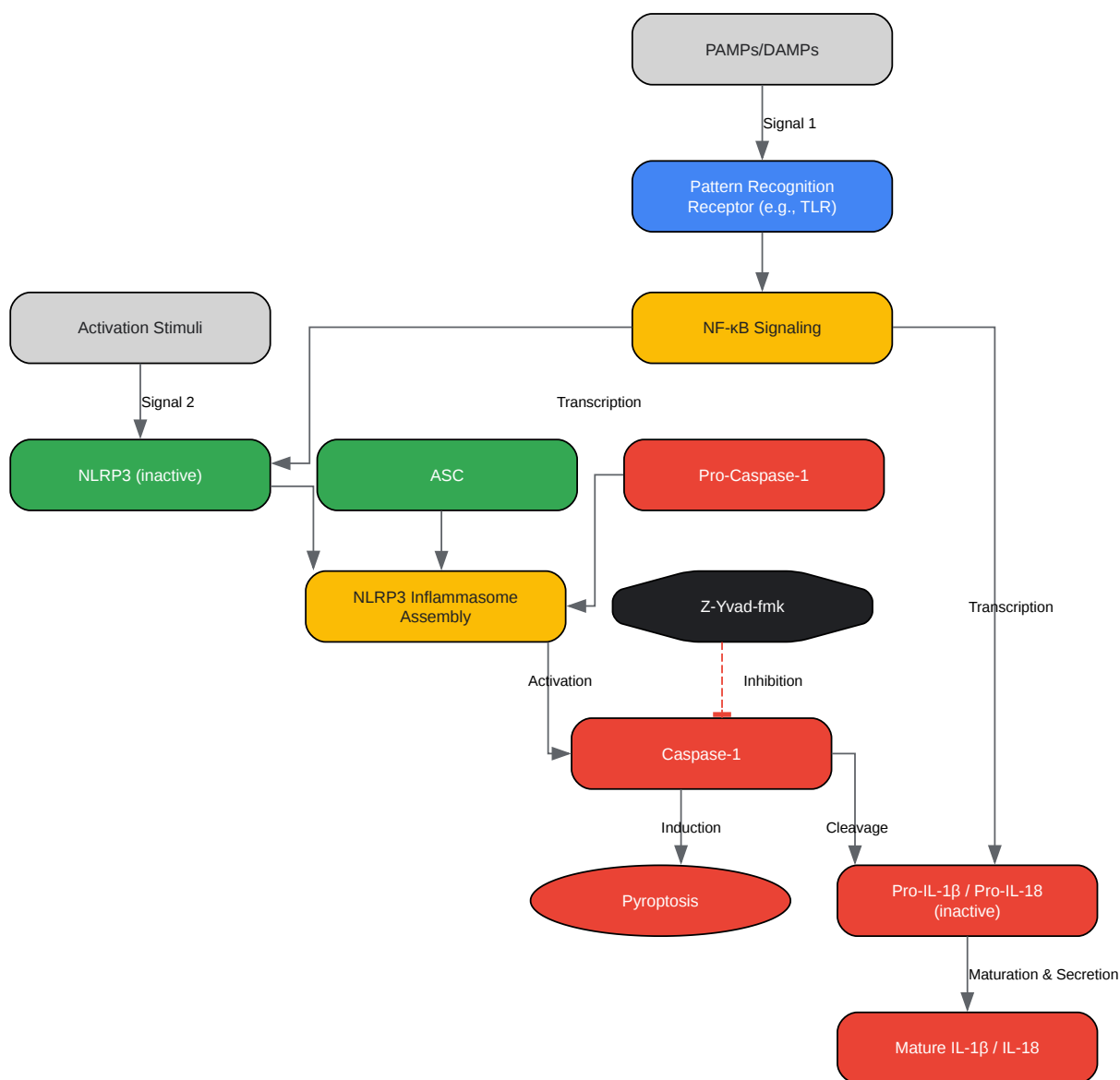
Key Signaling Pathways Modulated by Z-Yvad-fmk

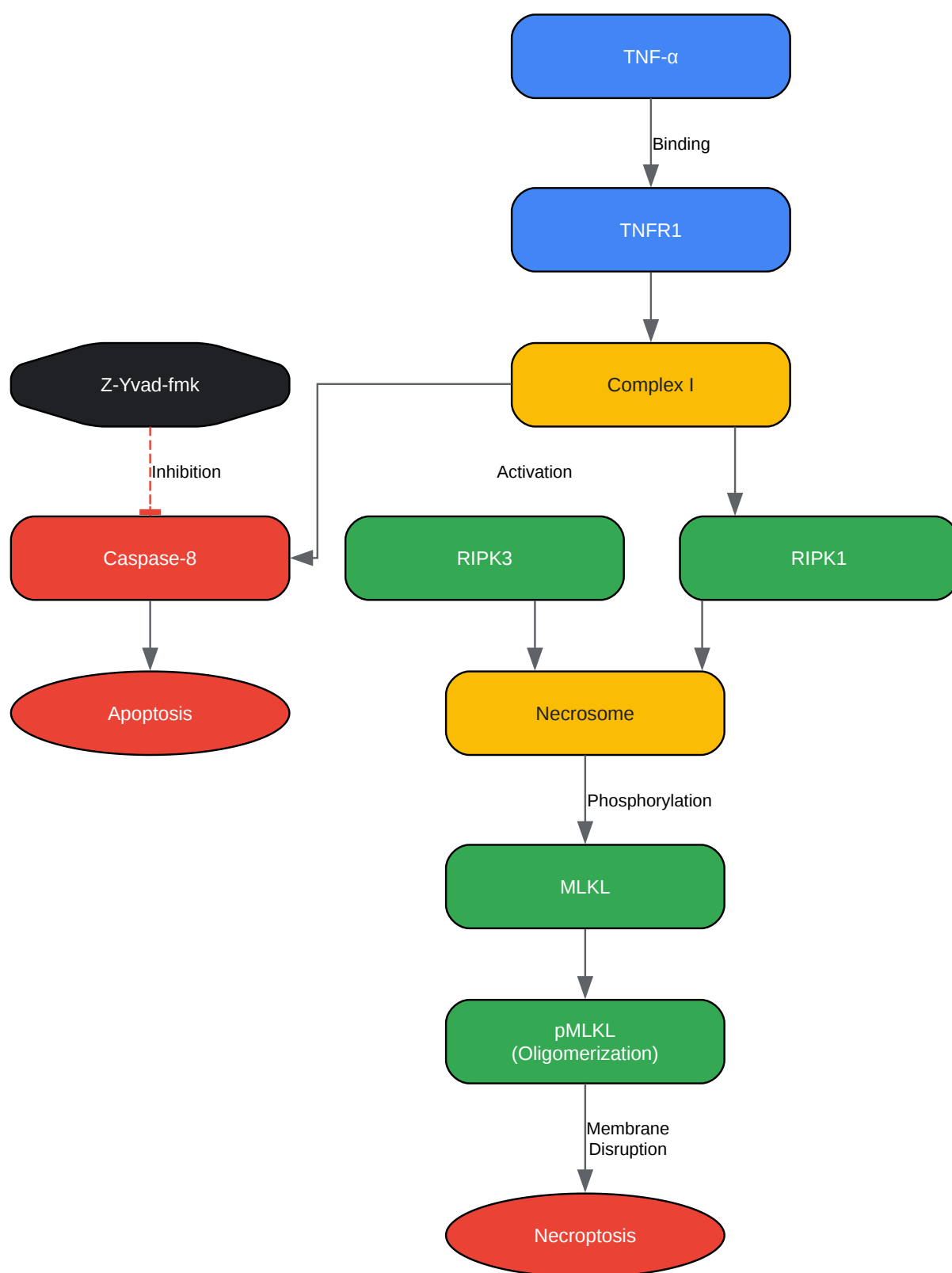
Z-Yvad-fmk is a valuable tool for studying several critical signaling pathways. Its ability to block caspase activity allows researchers to investigate the upstream and downstream events of these pathways.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, and -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5][6][7] **Z-Yvad-fmk** effectively blocks this final execution step.





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